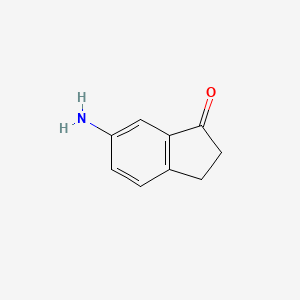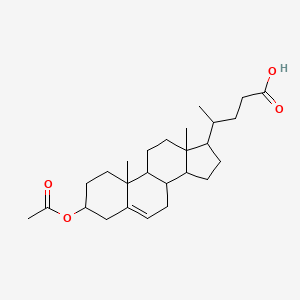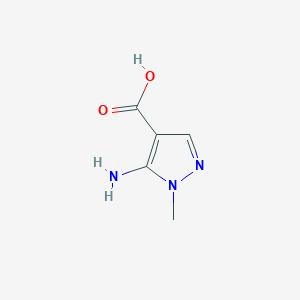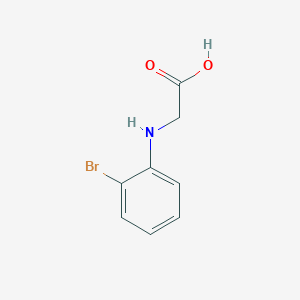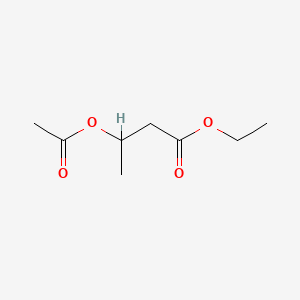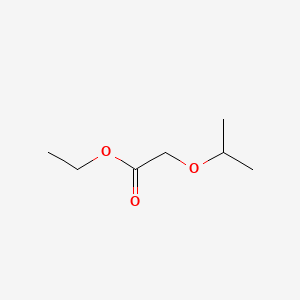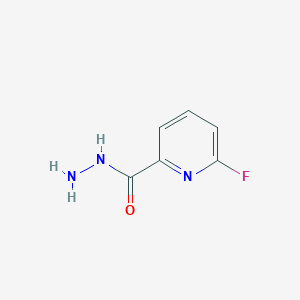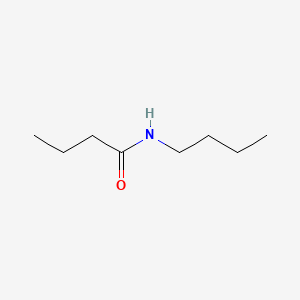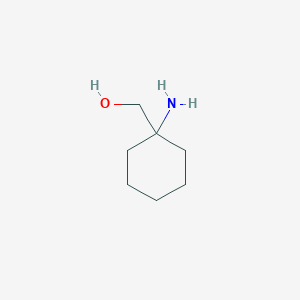
(1-Aminocyclohexyl)methanol
概述
描述
(1-Aminocyclohexyl)methanol is an organic compound with the molecular formula C7H15NO. It is a cyclohexane derivative with an amino group and a hydroxymethyl group attached to the same carbon atom. This compound is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: (1-Aminocyclohexyl)methanol can be synthesized through the reduction of 1-aminocyclohexanecarboxylic acid using lithium aluminum hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically argon, and involves refluxing the mixture for an extended period. The reaction conditions are as follows :
Reagents: Lithium aluminum hydride, tetrahydrofuran
Conditions: Inert atmosphere (argon), reflux for 18 hours
Procedure: The reaction mixture is cooled, diluted, and treated with saturated aqueous sodium carbonate. The product is then extracted using ethyl acetate and purified.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure high yield and purity. The product is typically purified through distillation or crystallization.
化学反应分析
(1-Aminocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 1-Aminocyclohexanecarboxylic acid
Reduction: Cyclohexylamine
Substitution: Various substituted cyclohexyl derivatives
科学研究应用
(1-Aminocyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Aminocyclohexyl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
(1-Aminocyclohexyl)methanol is unique due to its specific structure and functional groups. Similar compounds include:
- (1-Aminocycloheptyl)methanol
- (1-Methylcyclohexyl)amine hydrochloride
- (1-Methylcycloheptyl)amine
These compounds share structural similarities but differ in their chemical properties and reactivity. This compound stands out due to its balanced reactivity and stability, making it a valuable compound in various applications .
属性
IUPAC Name |
(1-aminocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPLLINNMXFNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328302 | |
| Record name | (1-aminocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4313-56-8 | |
| Record name | (1-aminocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-1-(HYDROXYMETHYL)CYCLOHEXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1-Aminocyclohexyl)methanol contribute to enantioselective synthesis in the context of the provided research?
A1: this compound plays a crucial role as a building block in the synthesis of chiral N,O-acetals. [] These acetals, formed by reacting this compound with α,β-unsaturated β-aryl substituted aldehydes, are key substrates in the described enantioselective [2 + 2] photocycloaddition reactions. The chirality of this compound is retained in the N,O-acetal, which ultimately influences the enantioselectivity of the photocycloaddition when the chiral phosphoric acid catalyst is used. []
Q2: What is the role of the chiral phosphoric acid catalyst in reactions involving this compound derivatives?
A2: The chiral phosphoric acid catalyst, featuring a (R)-1,1′-bi-2-naphthol (binol) backbone with thioxanthone moieties, has a dual function in the reaction. [] First, it acts as a Brønsted acid, protonating the N,O-acetal derived from this compound to form a reactive iminium ion. [] This iminium ion interacts with the catalyst through hydrogen bonding, forming a chiral ion pair. Second, the thioxanthone groups on the catalyst absorb visible light and facilitate triplet energy transfer, enabling the [2 + 2] photocycloaddition with olefins. [] This controlled environment created by the catalyst and iminium ion ultimately leads to the observed high enantioselectivity in the formation of the cycloaddition products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
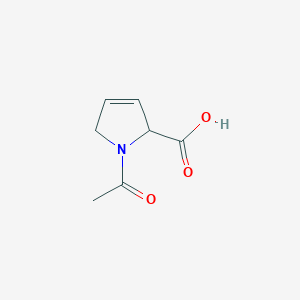

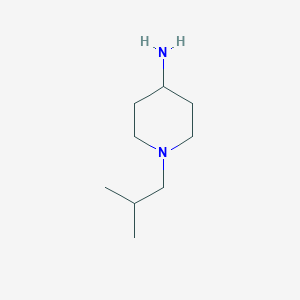
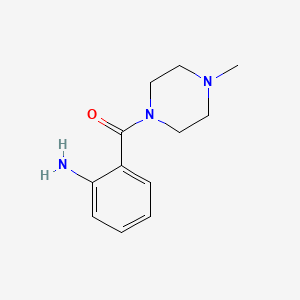

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)
